molecular formula C10H14ClN B13295996 2-chloro-4-methyl-N-(propan-2-yl)aniline

2-chloro-4-methyl-N-(propan-2-yl)aniline

Cat. No.: B13295996
M. Wt: 183.68 g/mol
InChI Key: WKYHSVGIBOXGOM-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(propan-2-yl)aniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an isopropyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-chloro-4-methylaniline

    Reagent: Isopropyl halide (e.g., isopropyl bromide)

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Organic solvent (e.g., acetone)

    Reaction Conditions: Reflux for several hours

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-chloro-4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(propan-2-yl)aniline: Similar structure with a fluorine atom instead of a methyl group.

    2-chloro-4-methylaniline: Lacks the isopropyl group on the nitrogen atom.

    4-chloro-2-methyl-N-(propan-2-yl)aniline: Different positioning of the chlorine and methyl groups.

Uniqueness

2-chloro-4-methyl-N-(propan-2-yl)aniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the nitrogen atom can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-chloro-4-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14ClN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3

InChI Key

WKYHSVGIBOXGOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)Cl

Origin of Product

United States

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